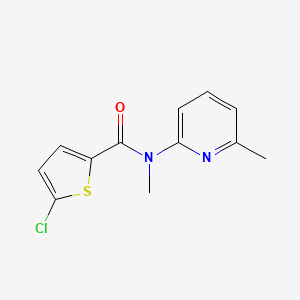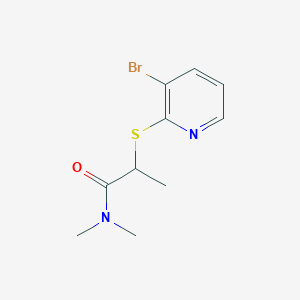![molecular formula C10H10BrN3S B7593945 3-Bromo-2-[(1-methylimidazol-2-yl)methylsulfanyl]pyridine](/img/structure/B7593945.png)
3-Bromo-2-[(1-methylimidazol-2-yl)methylsulfanyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-[(1-methylimidazol-2-yl)methylsulfanyl]pyridine is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound is a pyridine derivative that contains a thiomethyl group and a methylimidazole group.
Scientific Research Applications
3-Bromo-2-[(1-methylimidazol-2-yl)methylsulfanyl]pyridine has been extensively studied for its potential applications in various scientific research fields. It has shown promising results in the development of new drugs, as it exhibits potent inhibitory activity against certain enzymes and receptors. This compound has also been investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-[(1-methylimidazol-2-yl)methylsulfanyl]pyridine is still under investigation. However, it is believed that this compound exerts its effects by interacting with specific enzymes and receptors in the body. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects
Studies have shown that 3-Bromo-2-[(1-methylimidazol-2-yl)methylsulfanyl]pyridine has several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins. This compound has also been found to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, it has been shown to have anti-microbial activity against certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-Bromo-2-[(1-methylimidazol-2-yl)methylsulfanyl]pyridine in lab experiments is its potent inhibitory activity against certain enzymes and receptors. This makes it a useful tool for investigating the role of these enzymes and receptors in various biological processes. However, one limitation of using this compound is its potential toxicity, which may affect the results of experiments.
Future Directions
There are several future directions for the study of 3-Bromo-2-[(1-methylimidazol-2-yl)methylsulfanyl]pyridine. One potential direction is the development of new drugs based on this compound. Its potent inhibitory activity against certain enzymes and receptors makes it a promising candidate for drug development. Another direction is the investigation of its potential applications in the treatment of various diseases, such as cancer and inflammation. Finally, future studies may focus on the optimization of the synthesis method to improve the yield and purity of the final product.
Synthesis Methods
The synthesis of 3-Bromo-2-[(1-methylimidazol-2-yl)methylsulfanyl]pyridine involves the reaction between 2-bromo-3-nitropyridine and 1-methylimidazole-2-thiol in the presence of sodium hydride. The reaction takes place in anhydrous dimethylformamide (DMF) at a temperature of 60°C for 24 hours. The final product is obtained by filtration and purification through chromatography.
properties
IUPAC Name |
3-bromo-2-[(1-methylimidazol-2-yl)methylsulfanyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3S/c1-14-6-5-12-9(14)7-15-10-8(11)3-2-4-13-10/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENRXKHXGPHKSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CSC2=C(C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-[(1-methylimidazol-2-yl)methylsulfanyl]pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furan-2-yl-[2-methyl-4-(2-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7593864.png)
![2-[3-(5-ethylfuran-2-yl)morpholin-4-yl]-N-(2-methylpropyl)acetamide](/img/structure/B7593867.png)


![4-[(4-Chloropyrazol-1-yl)methyl]-2-(furan-3-yl)-1,3-thiazole](/img/structure/B7593893.png)
![Methyl 3-(cyclohex-3-ene-1-carbonylamino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B7593898.png)

![3-methoxy-N-[phenyl-(5-propyl-1,2,4-oxadiazol-3-yl)methyl]propanamide](/img/structure/B7593912.png)


![Ethyl 2-[cyclohexyl-[2-(1-methylpyrazol-4-yl)acetyl]amino]acetate](/img/structure/B7593926.png)
![1-cyano-N-[[4-(2-methoxyphenoxy)phenyl]methyl]cyclobutane-1-carboxamide](/img/structure/B7593933.png)
![6-(2-Methylpropyl)-2-methylsulfanyl-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B7593940.png)
